molecular formula C16H18N2O2 B1418170 2,6,2',6'-Tetramethylazobenzene NN'-Dioxide CAS No. 101225-69-8

2,6,2',6'-Tetramethylazobenzene NN'-Dioxide

Cat. No.: B1418170
CAS No.: 101225-69-8
M. Wt: 270.33 g/mol
InChI Key: MOIONWYNTORJQI-ISLYRVAYSA-N
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Description

2,6,2’,6’-Tetramethylazobenzene NN’-Dioxide is an organic compound with the molecular formula C₁₆H₁₈N₂O₂. It is a derivative of azobenzene, characterized by the presence of four methyl groups and two oxygen atoms attached to the nitrogen atoms in the azo group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,2’,6’-Tetramethylazobenzene NN’-Dioxide typically involves the oxidation of 2,6,2’,6’-Tetramethylazobenzene. One common method is the use of hydrogen peroxide or other oxidizing agents under controlled conditions to introduce the oxygen atoms into the azo group.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,6,2’,6’-Tetramethylazobenzene NN’-Dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent azobenzene form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, or nitrating agents under acidic or basic conditions.

Major Products:

    Oxidation: Formation of quinones or other oxygenated aromatic compounds.

    Reduction: Regeneration of 2,6,2’,6’-Tetramethylazobenzene.

    Substitution: Various substituted azobenzene derivatives depending on the reagents used.

Scientific Research Applications

2,6,2’,6’-Tetramethylazobenzene NN’-Dioxide has several applications in scientific research:

    Chemistry: Used as a model compound to study azo compound reactivity and stability.

    Biology: Investigated for its potential as a photoswitchable molecule in biological systems.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to undergo controlled chemical reactions.

    Industry: Utilized in the development of dyes, pigments, and other materials requiring stable azo compounds.

Mechanism of Action

The mechanism of action of 2,6,2’,6’-Tetramethylazobenzene NN’-Dioxide involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms, altering its chemical and physical properties. This photoisomerization process is mediated by the absorption of photons, which provides the energy required for the isomerization.

Molecular Targets and Pathways: The primary molecular targets are the nitrogen-nitrogen double bond and the aromatic rings. The pathways involved include photon absorption, energy transfer, and subsequent isomerization.

Comparison with Similar Compounds

    2,2’,6,6’-Tetramethylazobenzene: Lacks the oxygen atoms in the azo group, making it less stable and less reactive in certain chemical reactions.

    2,4,6-Trimethylazobenzene: Contains fewer methyl groups, resulting in different steric and electronic properties.

    2,6-Dimethylazobenzene: Has only two methyl groups, leading to significantly different reactivity and stability profiles.

Uniqueness: 2,6,2’,6’-Tetramethylazobenzene NN’-Dioxide is unique due to its high stability, ability to undergo photoisomerization, and the presence of four methyl groups that provide steric hindrance, influencing its reactivity and interactions with other molecules.

Properties

IUPAC Name

(E)-(2,6-dimethylphenyl)-[(2,6-dimethylphenyl)-oxidoazaniumylidene]-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-7-5-8-12(2)15(11)17(19)18(20)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3/b18-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIONWYNTORJQI-ISLYRVAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)[N+](=[N+](C2=C(C=CC=C2C)C)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)/[N+](=[N+](/C2=C(C=CC=C2C)C)\[O-])/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6,2',6'-Tetramethylazobenzene NN'-Dioxide
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2,6,2',6'-Tetramethylazobenzene NN'-Dioxide
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2,6,2',6'-Tetramethylazobenzene NN'-Dioxide
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Customer
Q & A

Q1: What is the significance of determining the dissociation enthalpy of the N=N bond in 2,2',6,6'-Tetramethylazobenzene-N,N'-Dioxide?

A1: Understanding the strength of the N=N bond in 2,2',6,6'-Tetramethylazobenzene-N,N'-Dioxide (TMABOO) is crucial for predicting its reactivity and potential applications. The research paper [] aimed to determine this bond dissociation enthalpy experimentally. By measuring the enthalpies of combustion and vaporization, along with the enthalpy of decomposition of TMABOO into its corresponding nitroso-compounds, the researchers were able to calculate a N=N bond dissociation enthalpy of (72.2±12.2) kJ·mol-1 []. This value provides valuable insight into the stability and potential reactivity of this compound, which can inform further research into its chemical behavior and potential uses.

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